molecular formula C15H13N9O2 B6012606 1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]-5-methyltriazole-4-carboxamide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]-5-methyltriazole-4-carboxamide

Cat. No.: B6012606
M. Wt: 351.32 g/mol
InChI Key: VRTQYNAWNVPKIL-CNHKJKLMSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]-5-methyltriazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, an indole moiety, and a triazole ring

Preparation Methods

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]-5-methyltriazole-4-carboxamide typically involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Construction of the triazole ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling reactions: The final step involves coupling the oxadiazole, indole, and triazole moieties under specific conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, utilizing catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]-5-methyltriazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]-5-methyltriazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and reactivity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]-5-methyltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]-5-methyltriazole-4-carboxamide can be compared with similar compounds such as:

    This compound derivatives: These compounds have similar core structures but differ in functional groups, leading to variations in reactivity and applications.

    Indole-based compounds: Compounds containing the indole moiety exhibit diverse biological activities and are widely studied in medicinal chemistry.

    Triazole-based compounds: Triazole-containing compounds are known for their stability and versatility in chemical synthesis and biological applications.

The uniqueness of this compound lies in its combination of oxadiazole, indole, and triazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N9O2/c1-8-12(19-23-24(8)14-13(16)21-26-22-14)15(25)20-18-7-9-6-17-11-5-3-2-4-10(9)11/h2-7,17H,1H3,(H2,16,21)(H,20,25)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTQYNAWNVPKIL-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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